![molecular formula C17H16ClN3O4S2 B2619892 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 886947-38-2](/img/structure/B2619892.png)
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide, also known as CMTM, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide is not fully understood, but it is believed to act through multiple pathways. N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide has been shown to interact with various proteins, including PD-L1, CD70, and CD27, which are involved in regulating the immune response. N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide has also been shown to inhibit the activity of NF-kB, a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide has been shown to have various biochemical and physiological effects, including the modulation of the immune response, regulation of apoptosis, inhibition of angiogenesis, and reduction of inflammation. N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide has also been shown to have an effect on various signaling pathways, including the JAK/STAT and PI3K/Akt pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide in lab experiments is its potential therapeutic applications in various diseases. N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide is its lack of specificity, as it can interact with various proteins and signaling pathways, making it difficult to determine its exact mechanism of action.
Direcciones Futuras
There are several future directions for N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide research, including the development of more specific analogs with fewer off-target effects, the identification of new therapeutic applications, and the investigation of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide's potential as a diagnostic tool. Additionally, further studies are needed to fully understand the mechanism of action of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide and its potential interactions with other proteins and signaling pathways.
Métodos De Síntesis
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide can be synthesized through a multi-step process involving the reaction of 7-chloro-4-methoxybenzo[d]thiazole-2-carboxylic acid with N,N-dimethylsulfamide and 4-(trifluoromethyl)benzoyl chloride. The final product is obtained after purification and isolation using column chromatography.
Aplicaciones Científicas De Investigación
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide has been shown to inhibit tumor growth and metastasis by regulating the immune system and promoting apoptosis. Inflammation and autoimmune disorders have also been treated with N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide due to its ability to modulate the immune response and reduce inflammation.
Propiedades
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4S2/c1-21(2)27(23,24)11-6-4-10(5-7-11)16(22)20-17-19-14-13(25-3)9-8-12(18)15(14)26-17/h4-9H,1-3H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESNYSNGJDKEAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


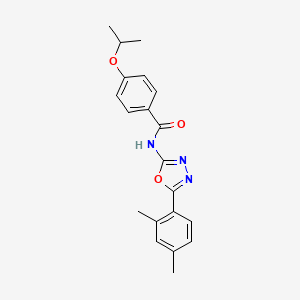

![Methyl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-2-hydroxy-4-(2-nitrophenyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2619813.png)
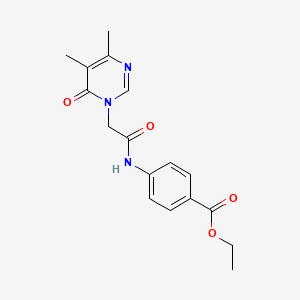
![ethyl 1-methyl-4-[(thiophen-2-ylmethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2619815.png)
![1-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanone](/img/structure/B2619817.png)
![N-(4-butylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2619818.png)
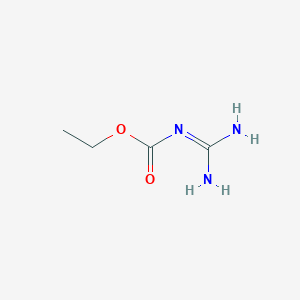


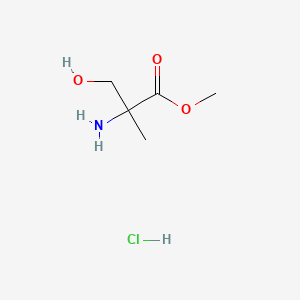
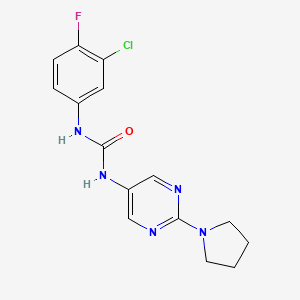
![3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2619831.png)